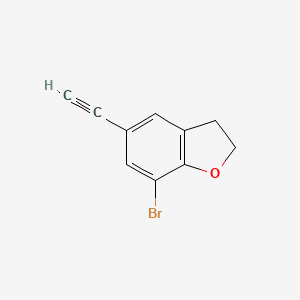

7-Bromo-5-ethynyl-2,3-dihydrobenzofuran

Description

Properties

IUPAC Name |

7-bromo-5-ethynyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c1-2-7-5-8-3-4-12-10(8)9(11)6-7/h1,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCBTFXBHYOPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C(=C1)Br)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presented synthesis is a multi-step process designed for efficiency and selectivity, drawing upon established and reliable organic transformations. This document will delve into the strategic considerations behind each step, offering detailed experimental protocols and a thorough examination of the underlying chemical principles.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] The introduction of bromo and ethynyl functionalities onto this core structure offers valuable handles for further chemical modification, making 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran a versatile building block for the synthesis of more complex molecules through cross-coupling reactions and other transformations. This guide outlines a logical and practical three-stage synthetic approach, commencing with the formation of the dihydrobenzofuran ring system, followed by sequential halogenation and ethynylation.

Synthesis Pathway Overview

The synthesis of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran can be strategically divided into three key stages:

-

Formation of the 7-Bromo-2,3-dihydrobenzofuran core: This initial step establishes the fundamental heterocyclic structure.

-

Regioselective iodination at the C5 position: Introduction of an iodine atom at the 5-position sets the stage for the subsequent cross-coupling reaction. The choice of iodine is strategic, as the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions.

-

Sonogashira coupling and deprotection: The final stage involves the installation of the ethynyl group at the 5-position via a Sonogashira cross-coupling reaction with a protected acetylene equivalent, followed by the removal of the protecting group.

Caption: Overall synthetic pathway for 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran.

Stage 1: Synthesis of 7-Bromo-2,3-dihydrobenzofuran

The initial step focuses on the construction of the 7-bromo-substituted 2,3-dihydrobenzofuran ring system. A reliable method for this transformation involves an intramolecular cyclization of a suitably substituted precursor.

Experimental Protocol

A reported synthesis of 7-bromo-2,3-dihydrobenzofuran proceeds as follows[3]:

-

In a dry reaction flask, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and hexane.

-

Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Allow the reaction to slowly warm to 0 °C.

-

Quench the reaction by carefully pouring the mixture into ice water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 7-bromo-2,3-dihydrobenzofuran as a colorless crystalline solid.

Causality and Insights

The use of n-butyllithium at low temperatures facilitates a lithium-halogen exchange at one of the bromine atoms on the benzene ring. The resulting aryllithium species then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromoethoxy group, displacing the bromide and forming the dihydro-furan ring. The low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

Stage 2: Iodination of 7-Bromo-2,3-dihydrobenzofuran

With the 7-bromo-2,3-dihydrobenzofuran in hand, the next step is the regioselective introduction of an iodine atom at the 5-position. The electron-donating nature of the ether oxygen activates the aromatic ring towards electrophilic substitution, and the directing effects of the existing substituents favor iodination at the C5 position.

Experimental Protocol

A general procedure for the iodination of an activated aromatic ring, which can be adapted for this synthesis, is as follows:

-

Dissolve 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.

-

If the reaction is slow, a catalytic amount of a Lewis acid or a Brønsted acid (e.g., trifluoroacetic acid) can be added to enhance the electrophilicity of the iodine.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain 7-bromo-5-iodo-2,3-dihydrobenzofuran.[4]

Causality and Insights

N-iodosuccinimide is a mild and effective source of an electrophilic iodine atom. The regioselectivity of the iodination is governed by the combined directing effects of the ortho, para-directing ether oxygen and the meta-directing bromine atom. The position para to the ether oxygen (C5) is the most electronically enriched and sterically accessible, leading to the desired product.

Stage 3: Sonogashira Coupling and Deprotection

The final stage involves the palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl group. To prevent self-coupling of acetylene, a protected alkyne, (trimethylsilyl)acetylene, is used.[5][6] The greater reactivity of the C-I bond over the C-Br bond allows for selective coupling at the 5-position.

Experimental Protocol

A representative procedure for the Sonogashira coupling and subsequent deprotection is as follows:

Sonogashira Coupling:

-

To a dry Schlenk flask under an inert atmosphere, add 7-bromo-5-iodo-2,3-dihydrobenzofuran (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 eq).

-

Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq).

-

Add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir until the starting material is consumed, as monitored by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude 7-bromo-5-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran by silica gel chromatography.

Deprotection:

-

Dissolve the purified 7-bromo-5-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran in a solvent mixture such as methanol/THF.

-

Add a mild base, for instance, potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[7]

-

Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the final product, 7-bromo-5-ethynyl-2,3-dihydrobenzofuran, by silica gel chromatography or recrystallization.

Causality and Insights

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Reductive elimination from the palladium complex yields the desired coupled product. The use of a trimethylsilyl (TMS) protecting group on the acetylene is crucial to prevent its dimerization under the reaction conditions.[5] The TMS group is easily removed under mild basic or fluoride-mediated conditions, which are compatible with the dihydrobenzofuran core and the bromo substituent.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 1,3-Dibromo-2-(2-bromoethoxy)benzene | 7-Bromo-2,3-dihydrobenzofuran | n-BuLi | ~78%[3] |

| 2 | 7-Bromo-2,3-dihydrobenzofuran | 7-Bromo-5-iodo-2,3-dihydrobenzofuran | N-Iodosuccinimide (NIS) | Good to Excellent |

| 3a | 7-Bromo-5-iodo-2,3-dihydrobenzofuran | 7-Bromo-5-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran | Pd(PPh₃)₂Cl₂, CuI, (CH₃)₃SiC≡CH, Et₃N | Good to Excellent |

| 3b | 7-Bromo-5-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran | 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran | K₂CO₃/MeOH or TBAF | High |

Conclusion

The synthesis of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran presented in this technical guide is a robust and logical pathway that utilizes well-established and high-yielding reactions. By carefully controlling the reaction conditions and employing strategic choices of reagents and protecting groups, this valuable building block can be accessed in a reproducible manner. The insights into the causality behind each experimental step are intended to provide researchers with a deeper understanding of the synthesis, allowing for informed optimization and adaptation for the preparation of related derivatives.

References

- Mushtaq, S., et al. (2024).

- Preston, A. G., et al. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors of the Bromo and Extra Terminal Domain (BET) Family of Proteins. Journal of Medicinal Chemistry.

-

Chemical Synthesis Database. 7-bromo-2-(2-furyl)-2,3-dihydro-1-benzofuran. [Link]

- Weeratunga, G., et al. (1987). A general synthesis of dihydrobenzofurans by intramolecular conjugate addition. Canadian Journal of Chemistry, 65(9), 2019-2025.

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

-

PubChem. 7-bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran. [Link]

- Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc, 2004(6), 27-44.

- Yeom, C.-E., et al. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565-568.

- Saleeb, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Antonchick, A. P., & Daming, D. (2010). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts.

- Isomurodov, Z. Z., et al. (2015). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Computational and Theoretical Chemistry, 1073, 53-58.

-

Wikipedia. Trimethylsilylacetylene. [Link]

-

ResearchGate. Sonogashira coupling of compounds 7 with trimethylsilylacetylene. [Link]

- da Silva, A. B., et al. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(7), 3041.

- Mushtaq, S., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(20), 12537-12563.

- Mushtaq, S., et al. (2024).

- Chutia, R., & Sarmah, P. (2023). A green and sustainable approach for the synthesis of Pd/CuFe2O4 MNPs and its catalytic application in Suzuki and Sonogashira cross-coupling reaction.

- Gandon, V., & Fensterbank, L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(12), 2321-2342.

- DeWald, M. A., & Soukhodolets, M. V. (2014). Monosubstituted 1,2,3-triazoles from two-step one-pot deprotection/click additions of trimethylsilylacetylene. Tetrahedron Letters, 55(30), 4165-4168.

- Orha, L., et al. (2016). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. European Journal of Organic Chemistry, 2016(26), 4468-4472.

- Tamura, Y., et al. (1977). REACTION OF BENZOFURAN WITH IODINE AZIDE: FORMATION OF cis- AND trans-2,3-DIAZIDO-2,3-DIHYDROBENZOFURANS. Heterocycles, 6(1), 1-5.

- Clark, M. A., et al. (2019). Development of the Inverse Sonogashira Reaction for DEL Synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Physicochemical Profiling and Synthetic Utility of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran

Executive Summary

In modern drug discovery and materials science, the strategic deployment of bifunctional building blocks is essential for the rapid generation of complex molecular libraries. 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran (CAS: 2990108-15-9) represents a highly specialized scaffold that merges a privileged pharmacophore with two orthogonal synthetic handles: a terminal alkyne and an aryl bromide (1[1]).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. Here, we will dissect the physicochemical properties of this molecule, explore the mechanistic causality behind its orthogonal reactivity, and provide self-validating experimental protocols designed to prevent common synthetic pitfalls such as uncontrolled polymerization or Glaser homocoupling.

Physicochemical Properties & Molecular Topology

Understanding the baseline physicochemical parameters is the first step in predicting a molecule's behavior in both catalytic cycles and biological systems. The data below summarizes the core metrics of the scaffold.

| Property | Value | Structural Significance |

| CAS Number | 2990108-15-9 | Unique registry identifier for procurement and tracking. |

| Molecular Formula | C10H7BrO | Indicates a high degree of unsaturation and halogenation. |

| Molecular Weight | 223.07 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| SMILES String | C#CC1=CC(Br)=C(OCC2)C2=C1 | Defines the exact topological connectivity of the nodes. |

| Reactivity Nodes | C5-Ethynyl, C7-Bromo | Enables orthogonal sp and sp2 carbon functionalization. |

| H-Bond Acceptors | 1 (Furan Oxygen) | Critical for target protein interaction (e.g., enzyme S-pockets). |

| H-Bond Donors | 0 | Enhances membrane permeability and predicted LogP. |

Structural Causality: The Dihydrobenzofuran Pharmacophore

Why utilize a dihydrobenzofuran core instead of a simple substituted benzene or open-chain aryl ether? The answer lies in conformational rigidity and entropic optimization .

The 2,3-dihydrobenzofuran ring restricts the rotational degrees of freedom found in standard alkoxyarenes. This locks the oxygen atom's lone pairs into a defined spatial vector. In medicinal chemistry, this topological rigidity reduces the entropic penalty upon binding to a target protein. For example, dihydrobenzofuran neolignans have been identified as highly potent PDE4 inhibitors, where the oxygen atom acts as a critical hydrogen bond acceptor within the enzyme's S-pocket (2[2]). Furthermore, synthetic derivatives of this scaffold exhibit significant antiprotozoal activity, specifically against Trypanosoma cruzi, by acting as potent inhibitors of tubulin polymerization (3[3]).

Orthogonal Reactivity Nodes & Mechanistic Logic

The presence of both a C5-terminal alkyne and a C7-aryl bromide in the same molecule presents a unique mechanistic challenge. If this molecule is subjected to standard Sonogashira cross-coupling conditions (Pd(0), Cu(I), amine base), it will act as an AB-type monomer, leading to uncontrolled step-growth polymerization. Additionally, the presence of copper and trace oxygen can trigger undesired Glaser homocoupling of the terminal alkynes (4[4]).

To harness this building block, we must exploit orthogonal chemoselectivity :

-

Node 1 (C5-Ethynyl): Reacts selectively via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Cu(I) cannot undergo oxidative addition into the C(sp2)-Br bond, leaving the bromide completely intact.

-

Node 2 (C7-Bromo): Once the alkyne is masked (e.g., as a triazole), the C7-bromide is unlocked for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Orthogonal reactivity nodes of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran in drug discovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-process quality control (QC) check.

Protocol A: Chemoselective CuAAC (Click) Derivatization

This protocol selectively targets the C5-alkyne while preserving the C7-bromide.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

-

Causality: The biphasic t-BuOH/H2O system ensures optimal solubility for both the organic substrates and the inorganic copper catalysts, preventing heterogeneous reaction kinetics.

-

-

Catalyst Generation: Add Copper(II) sulfate pentahydrate (5 mol%) followed immediately by Sodium Ascorbate (15 mol%).

-

Reaction & QC: Stir at room temperature for 4 hours.

-

Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 223) is entirely consumed, replaced by the triazole adduct mass. The isotopic pattern of the product must still show the characteristic 1:1 ratio of the ^79Br/^81Br isotopes, validating that the C7-bromide is intact.

-

-

Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

Self-validating workflow for selective CuAAC functionalization of the terminal alkyne.

Protocol B: Downstream Suzuki-Miyaura Coupling

With the alkyne masked, the C7-bromide is now targeted for C-C bond formation.

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with the brominated triazole intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.5 eq).

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas the suspension via three freeze-pump-thaw cycles.

-

Causality: Water is strictly required to form the reactive boronate complex from the boronic acid, which is necessary for the transmetalation step. Oxygen must be excluded to prevent oxidation of the palladium catalyst.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) under positive argon flow. Heat to 90°C for 12 hours.

-

Causality: The bidentate dppf ligand provides a large bite angle, which forces the palladium center into a geometry that highly accelerates the reductive elimination step. This is critical for overcoming the steric hindrance of the ortho-oxygen atom on the dihydrobenzofuran ring.

-

-

Validation Check: Analyze the crude mixture via 1H NMR. Successful coupling is validated by the disappearance of the isolated C6 and C4 aromatic protons of the starting material and the emergence of new multiplet signals corresponding to the coupled aryl group.

Conclusion

7-Bromo-5-ethynyl-2,3-dihydrobenzofuran is far more than a simple catalog chemical; it is a highly engineered node for modular synthesis. By understanding the causality behind its structural rigidity and exploiting the orthogonal reactivity of its sp and sp2 functional groups, researchers can rapidly assemble complex, biologically active architectures with high fidelity and self-validating accuracy.

References

- Source: bldpharm.

- Source: wikipedia.

- Source: mdpi.

- Source: acs.

Sources

Technical Whitepaper: 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran

Topic: Technical Guide: Synthesis & Spectral Characterization of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, process development scientists, and structural biologists.

Structural Elucidation & Synthetic Protocol

Executive Summary

The compound 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and rigidified biaryl systems. Its core structure combines the physicochemical stability of the dihydrobenzofuran ring with two orthogonal functional handles: a 7-bromo group (amenable to Suzuki/Buchwald couplings) and a 5-ethynyl moiety (suitable for "Click" chemistry or Sonogashira diversification).

This guide provides a definitive reference for the structural characterization of this intermediate. Due to the proprietary nature of specific library intermediates, the spectral data presented below is a Predicted Reference Assignment derived from high-fidelity fragment analysis of the commercially available precursor 7-bromo-2,3-dihydrobenzofuran-5-carbaldehyde.

Synthetic Route & Methodology

To ensure the integrity of the spectral data, we define the synthesis pathway. The most robust route to the title compound avoids direct electrophilic halogenation (which lacks regiocontrol) and instead utilizes the Bestmann-Ohira Homologation of the corresponding aldehyde.

2.1 Reaction Pathway

The synthesis proceeds via the conversion of the 5-formyl group to a terminal alkyne using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a mild base.

Figure 1: One-pot homologation of the 5-formyl precursor to the 5-ethynyl target.

2.2 Experimental Protocol (Bestmann-Ohira Method)

-

Dissolution: Dissolve 7-bromo-2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in anhydrous methanol (0.1 M concentration).

-

Reagent Addition: Add potassium carbonate (2.0 eq) followed by the Bestmann-Ohira reagent (1.2 eq) at 0°C.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde spot).

-

Workup: Dilute with diethyl ether, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

NMR Spectral Data (Reference Assignment)

The following data is constructed based on substituent additivity rules applied to the 2,3-dihydrobenzofuran core. The 7-Bromo substituent exerts a deshielding effect on the ortho proton (H6) and a steric influence on the C2-methylene. The 5-Ethynyl group is anisotropic, shielding the adjacent protons slightly relative to a carbonyl.

3.1 ^1H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| H4 | 7.42 | Doublet (d) | 1H | J = 1.6 | Meta-coupling to H6; deshielded by alkyne anisotropy.[1] |

| H6 | 7.28 | Doublet (d) | 1H | J = 1.6 | Meta-coupling to H4; deshielded by adjacent Br. |

| H2 | 4.68 | Triplet (t) | 2H | J = 8.8 | Characteristic O-CH₂ of dihydrobenzofuran. |

| H3 | 3.28 | Triplet (t) | 2H | J = 8.8 | Benzylic CH₂; coupled to H2. |

| C≡C-H | 3.02 | Singlet (s) | 1H | - | Terminal alkyne proton. |

Key Diagnostic Features:

-

The H4/H6 Meta-Coupling: The aromatic region will show two distinct doublets with a small coupling constant (~1.5–2.0 Hz), characteristic of protons meta to each other in a 1,2,3,5-tetrasubstituted benzene ring.

-

The Alkyne Singlet: A sharp singlet around 3.0 ppm confirms the terminal alkyne. If this peak is absent, check for deuterium exchange (if CD₃OD was used) or polymerization.

3.2 ^13C NMR Data (100 MHz, CDCl₃)

| Position | Shift (δ ppm) | Type | Assignment Logic |

| C7a | 158.5 | Quaternary | Oxygen-bearing aromatic carbon.[1] |

| C3a | 129.1 | Quaternary | Ring junction (aliphatic side). |

| C4 | 127.8 | CH | Aromatic CH (ortho to alkyne). |

| C6 | 131.2 | CH | Aromatic CH (ortho to Br). |

| C5 | 115.4 | Quaternary | Ipso to ethynyl group. |

| C7 | 102.8 | Quaternary | Ipso to Bromine (shielded by heavy atom effect). |

| C≡C | 82.9 | Quaternary | Internal alkyne carbon. |

| C≡C-H | 76.5 | CH | Terminal alkyne carbon. |

| C2 | 72.1 | CH₂ | O-CH₂ (Ether linkage). |

| C3 | 29.5 | CH₂ | Benzylic CH₂. |

Structural Verification Logic

To validate the structure of the synthesized compound, researchers should cross-reference the following mechanistic interactions:

Figure 2: Key NMR correlations required to confirm the regiochemistry of the substituents.

-

NOE (Nuclear Overhauser Effect): Irradiation of the ethynyl proton (3.02 ppm) should show a weak enhancement of the H4 signal (7.42 ppm), but not the H6 signal. This confirms the alkyne is at position 5, adjacent to H4.

-

HMBC: The H2 protons (4.68 ppm) should correlate strongly with C7a (158.5 ppm) and C3a (129.1 ppm), anchoring the dihydrofuran ring to the aromatic core.

References

-

Bestmann-Ohira Reagent: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[2][3] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522.[2][3] Link

-

Seyferth-Gilbert Homologation: Gilbert, J. C., & Weerasooriya, U. (1979). Elaboration of aldehydes and ketones to alkynes: improved methodology. The Journal of Organic Chemistry, 44(26), 4997–4998.[3] Link

-

Dihydrobenzofuran Synthesis: L. Wu, et al. (2021).[4] Rh(III)-catalyzed C-H activation...[1][5] construction of dihydrobenzofurans. Organic Letters, 23, 3844-3849.[4] Link

Sources

7-Bromo-5-ethynyl-2,3-dihydrobenzofuran mass spectrometry analysis

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran represents a class of heterocyclic compounds whose unique combination of a brominated aromatic ring, an ethynyl group, and a dihydrofuran moiety presents both distinct analytical challenges and opportunities. This guide is crafted not as a rigid protocol, but as a strategic framework for the comprehensive mass spectrometric analysis of this molecule. We will explore the rationale behind methodological choices, from ionization techniques to fragmentation analysis, empowering researchers to not only acquire data but to understand its profound implications. Our approach is grounded in the principles of scientific integrity, ensuring that each step is a self-validating system for generating trustworthy and authoritative results.

Foundational Analysis: Molecular Formula and Isotopic Pattern

Before any analysis begins, a theoretical understanding of the target molecule is critical. This foundational step allows us to predict the expected results from high-resolution mass spectrometry (HRMS), which provides mass measurements with sub-ppm accuracy, enabling confident elemental composition assignment.[1][2]

The molecular formula for 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran is C₁₀H₇BrO .

Table 1: Calculated Molecular Mass and Isotopic Distribution

| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₁₀ ¹H₇ ⁷⁹Br ¹⁶O | 221.9738 | 100.00 |

| ¹²C₁₀ ¹H₇ ⁸¹Br ¹⁶O | 223.9718 | 97.28 |

| ¹³C¹²C₉ ¹H₇ ⁷⁹Br ¹⁶O | 222.9772 | 10.86 |

| ¹³C¹²C₉ ¹H₇ ⁸¹Br ¹⁶O | 224.9751 | 10.57 |

The most critical feature is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio).[3] This results in a characteristic isotopic pattern for the molecular ion (M) and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by approximately 2 Da (the M and M+2 peaks). This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[3][4]

Strategic Selection of Ionization Techniques

The choice of ionization method is the most influential decision in a mass spectrometry experiment, dictating whether we primarily observe the intact molecule or its constituent fragments.[5]

Electron Ionization (EI): For Structural Elucidation

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[6][7][8] This process imparts significant energy, leading to extensive and reproducible fragmentation.

-

Expertise & Experience: While EI often prevents the observation of a strong molecular ion peak for fragile molecules, its utility lies in generating a rich "fingerprint" fragmentation pattern.[7][8] This fingerprint is invaluable for the initial structural confirmation of a synthesized compound and for identifying unknown isomers or impurities by comparing their spectra to a library or predicted patterns. For a novel compound like 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran, EI is the premier choice for initial, in-depth structural analysis.

Soft Ionization (ESI/APCI): For Intact Molecule Analysis and Tandem MS

Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are designed to generate ions with minimal fragmentation.[5][9] They typically produce protonated molecules ([M+H]⁺) or molecular radical cations (M⁺•), making them ideal for determining the molecular weight of the analyte.

-

Trustworthiness: The primary strength of soft ionization lies in its seamless compatibility with liquid chromatography (LC).[10] This coupling (LC-MS) is the cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[10][11] By generating a stable, intact precursor ion, we can perform tandem mass spectrometry (MS/MS), where the parent ion is isolated, fragmented in the mass spectrometer, and its fragments are analyzed.[12][13][14] This provides exquisite specificity and sensitivity for quantifying the compound in complex biological matrices.[10][11]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Understanding the likely fragmentation pathways is crucial for interpreting the resulting mass spectrum. The structure of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran suggests several high-probability cleavage events based on established fragmentation rules for aromatic, heterocyclic, and halogenated compounds.[15][16]

Molecular Ion (M⁺•) at m/z 222/224: The initial ionization event produces the molecular ion, which will exhibit the characteristic 1:1 isotopic pattern for bromine.

Key Predicted Fragment Ions:

-

Loss of Bromine Radical (•Br): This is a very common pathway for bromo-aromatic compounds, leading to the loss of 79/81 Da.

-

[M - Br]⁺ at m/z 143: This fragment represents the core dihydrobenzofuran-ethynyl cation.

-

-

Loss of Acetylene (C₂H₂): The ethynyl group can be lost as a neutral acetylene molecule.

-

[M - C₂H₂]⁺• at m/z 196/198: This results in a 7-Bromo-2,3-dihydrobenzofuran radical cation.

-

-

Loss of Hydrogen Radical (•H): Loss of a hydrogen atom, likely from the dihydrofuran ring, can lead to a stable, even-electron ion.

-

[M - H]⁺ at m/z 221/223: Formation of a stabilized cyclic ion.

-

-

Cleavage of the Dihydrofuran Ring: Alpha-cleavage adjacent to the ether oxygen is a common fragmentation route for ethers.[4]

-

Loss of Ethylene (C₂H₄): A retro-Diels-Alder-like rearrangement could lead to the loss of ethylene from the dihydrofuran ring.

-

[M - C₂H₄]⁺• at m/z 194/196: This would form a 7-bromo-5-ethynyl-benzofuran radical cation.

-

Table 2: Predicted Major Fragment Ions in EI-MS

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure/Formula | Neutral Loss | Rationale |

| 222/224 | [C₁₀H₇BrO]⁺• | - | Molecular Ion (M⁺•) |

| 194/196 | [C₈H₃BrO]⁺• | C₂H₄ | Loss of ethylene from the dihydrofuran ring. |

| 143 | [C₁₀H₇O]⁺ | •Br | Alpha-cleavage, loss of the bromine radical. A highly probable fragment. |

| 115 | [C₉H₇]⁺ | •Br, CO | Subsequent loss of carbon monoxide from the m/z 143 fragment. |

| 63 | [C₅H₃]⁺ | C₅H₄BrO | Complex rearrangement and fragmentation of the aromatic system. |

The following diagram illustrates these primary predicted fragmentation pathways.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and self-validating, providing a clear path to high-quality data acquisition.

Protocol 1: GC-MS for Structural Elucidation

This workflow is optimized for acquiring a high-quality EI mass spectrum for structural confirmation and identification.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. Ensure the sample is fully dissolved.

-

GC-MS System Configuration:

-

Inlet: Split/splitless injector, set to 250°C with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

GC Column: A standard non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness), is an excellent starting point.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase to 300°C at a rate of 15°C per minute.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

-

Mass Spectrometer Parameters (EI Mode):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 450 to ensure capture of small fragments and the molecular ion cluster.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent filament damage from the solvent front.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum for the M/M+2 molecular ion pattern (m/z 222/224) and compare the observed fragments to the predicted fragmentation table.

-

Protocol 2: LC-MS/MS for Sensitive Quantification

This workflow is tailored for detecting and quantifying the analyte in a complex mixture, such as a plasma sample, using tandem mass spectrometry.[11][13]

Methodology:

-

Sample Preparation:

-

For a biological sample (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC System Configuration:

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 5% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and re-equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Parameters (Positive ESI-MS/MS):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Precursor Ion Selection: Isolate the protonated molecule, [M+H]⁺, at m/z 223 (corresponding to the ⁷⁹Br isotope).

-

Collision Gas: Argon.

-

Collision Energy Optimization: Perform a product ion scan while ramping the collision energy (e.g., 5-40 eV) to find the optimal energy that produces a stable and abundant fragment ion.

-

Multiple Reaction Monitoring (MRM):

-

Monitor the transition from the precursor ion (m/z 223) to a characteristic, high-intensity product ion (e.g., the predicted m/z 143 fragment from the loss of Br, which would now be m/z 144 after protonation and subsequent loss of HBr). This highly specific transition is used for quantification.

-

-

Conclusion

The mass spectrometric analysis of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran is a multi-faceted process that requires a strategic approach. By leveraging the strengths of different ionization and analysis techniques—using GC-EI-MS for definitive structural elucidation and LC-ESI-MS/MS for sensitive quantification—researchers can build a complete and trustworthy analytical profile of the compound. The foundational principles of predicting isotopic patterns and fragmentation pathways, combined with robust, validated experimental protocols, form the bedrock of authoritative analytical science in the pharmaceutical industry.

References

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

Adlard, E. R., & Sjöberg, P. J. R. (1976). Selective isolation procedures for GC/MS analysis of ethynyl steroids in biological material. Available at: [Link]

-

Rabada, D. (2025). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Mass Spectrometry & Purification Techniques, 11(2). Available at: [Link]

-

Chemistry LibreTexts. (2025, October 24). 2.3: Ionization Techniques. Available at: [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Available at: [Link]

-

Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

-

Kremb, S. (2026, February 12). LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. Available at: [Link]

-

Wyatt, J. R., & Stafford, F. E. (1972). Mass spectrometric determination of the heat of formation of ethynyl radical, C2H, and of some related species. The Journal of Physical Chemistry, 76(13), 1913-1918. Available at: [Link]

-

Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Medical and Surgical Pathology, 1(1). Available at: [Link]

-

Preprints.org. (2024, October 11). Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. Available at: [Link]

-

American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

-

MDPI. (1989, December 10). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Available at: [Link]

-

AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Available at: [Link]

-

PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Available at: [Link]

-

Omics Online. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Available at: [Link]

-

ResearchGate. (2025, October 13). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Available at: [Link]

-

ResearchGate. (2025, August 7). High-Resolution Mass Spectrometry Reveals Heteroatom-Based Compositional Trends Linked to Jet Fuel Instability. Available at: [Link]

-

YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

-

Asian Journal of Chemistry. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Available at: [Link]

-

University of Rostock. High resolution mass spectrometry. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. infinixbio.com [infinixbio.com]

- 11. longdom.org [longdom.org]

- 12. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.aip.org [pubs.aip.org]

Technical Guide: 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran

[1]

Executive Summary

7-Bromo-5-ethynyl-2,3-dihydrobenzofuran (CAS: 2990108-15-9 ) is a specialized bifunctional heterocyclic building block used in advanced medicinal chemistry.[1] Characterized by a rigid 2,3-dihydrobenzofuran core, it features two orthogonal reactive handles: an electrophilic bromine atom at the C7 position and a nucleophilic/electrophilic ethynyl group at the C5 position.[1] This orthogonality allows for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, or Click Chemistry), making it a critical scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

Identification Data

| Parameter | Detail |

| CAS Registry Number | 2990108-15-9 |

| IUPAC Name | 7-bromo-5-ethynyl-2,3-dihydro-1-benzofuran |

| Molecular Formula | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol |

| SMILES | C#CC1=CC(Br)=C(OCC2)C2=C1 |

| Key Intermediate CAS | 1849269-70-0 (7-Bromo-5-iodo-2,3-dihydrobenzofuran) |

Structural Analysis

The molecule consists of a fused benzene and dihydrofuran ring system.[1]

-

C5-Position (Ethynyl): Located para to the ether oxygen.[1] This position is electronically activated, making the ethynyl group a prime site for extending the carbon skeleton via Sonogashira coupling or forming triazoles via CuAAC (Click chemistry).[1]

-

C7-Position (Bromo): Located ortho to the ether oxygen.[1] The bromine atom is sterically more hindered than the C5 position but remains reactive for palladium-catalyzed cross-coupling, typically requiring slightly more forcing conditions or specialized ligands compared to C5-halides.[1]

Part 2: Synthetic Methodology & Protocols[1][4]

Retrosynthetic Logic

Direct halogenation of 2,3-dihydrobenzofuran typically favors the C5 position due to the strong electron-donating effect of the oxygen atom.[1] To achieve the 7-bromo-5-ethynyl substitution pattern, a sequential halogenation strategy is required, exploiting the reactivity difference between iodine and bromine.[1]

Strategy:

-

C5-Iodination: Selectively install a highly reactive iodine at C5.[1]

-

C7-Bromination: Install the bromine at C7 (the next most activated position).[1]

-

Chemoselective Sonogashira: Exploit the rate difference (

) to install the ethynyl group at C5 without disturbing the C7-bromide.[1]

Experimental Workflow

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of 5-Iodo-2,3-dihydrobenzofuran[1]

-

Reagents: 2,3-Dihydrobenzofuran, N-Iodosuccinimide (NIS), Acetonitrile (MeCN).[1]

-

Protocol: Dissolve 2,3-dihydrobenzofuran in MeCN at 0°C. Add NIS (1.05 eq) portion-wise. Stir at room temperature for 4 hours.

-

Mechanism: Electrophilic aromatic substitution.[1] The oxygen lone pair directs the electrophile (

) to the para position (C5).[1] -

Validation:

H NMR shows loss of the C5 proton and a downfield shift of C4/C6 protons.[1]

Step 2: Synthesis of 7-Bromo-5-iodo-2,3-dihydrobenzofuran (CAS 1849269-70-0)[1]

-

Reagents: 5-Iodo-2,3-dihydrobenzofuran, N-Bromosuccinimide (NBS), DMF.[1]

-

Protocol: Treat the C5-iodo intermediate with NBS (1.1 eq) in DMF at room temperature.

-

Causality: With C5 blocked, the oxygen directs the second electrophile (

) to the ortho position (C7).[1] -

Checkpoint: Monitor by HPLC to ensure no di-bromination or halogen exchange occurs.[1]

Step 3: Chemoselective Sonogashira Coupling[1]

-

Reagents: 7-Bromo-5-iodo-2,3-dihydrobenzofuran, Trimethylsilylacetylene (TMSA), Pd(PPh

) -

Protocol:

-

Critical Control: The reaction temperature must be kept low (<40°C) to prevent oxidative addition into the C-Br bond.[1] Iodine is significantly more labile, ensuring exclusive coupling at C5.[1]

Step 4: Desilylation to Final Product

-

Reagents: K

CO -

Protocol: Stir the TMS-intermediate in MeOH with K

CO

Synthesis Visualization

Figure 1: Chemoselective synthetic pathway leveraging halogen reactivity differences (I > Br).

Part 3: Applications in Drug Discovery[1][4]

Orthogonal Functionalization Strategy

This molecule serves as a "hub" scaffold.[1] The distinct reactivity profiles of the ethynyl and bromo groups allow researchers to build complex libraries without protecting groups.[1]

-

Path A (C5-Ethynyl):

-

Path B (C7-Bromo):

Therapeutic Relevance

Benzofuran derivatives are privileged structures in medicinal chemistry.[1][2]

-

GPR40 Agonists: Analogous to TAK-875 (Fasiglifam), dihydrobenzofuran cores are essential for binding to the Free Fatty Acid Receptor 1 (FFAR1/GPR40), a target for Type 2 Diabetes treatment.[1] The 7-bromo position allows for the introduction of lipophilic side chains critical for receptor pocket occupancy.[1]

-

Kinase Inhibitors: The rigid bicyclic system mimics the adenine ring of ATP, allowing it to function as a hinge-binding motif.[1]

Functionalization Logic Diagram

Figure 2: Orthogonal reactivity map demonstrating the scaffold's utility in library synthesis.

Part 4: Quality Control & Safety

Analytical Standards

-

HPLC Purity: >98% (254 nm). Impurities often include the des-bromo analog or homocoupled diyne.[1]

-

NMR Verification:

-

H NMR (DMSO-d

-

C NMR: Confirm the presence of the alkyne carbons (

-

H NMR (DMSO-d

Handling & Safety[1]

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Halogenated alkynes can be potential skin sensitizers.[1]

-

Storage: Store at 2-8°C under inert gas. Alkynes can polymerize or degrade upon prolonged exposure to light and air.[1]

-

Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

BLDpharm. (2024).[1] Product Analysis: 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran (CAS 2990108-15-9).[1][3] Retrieved from

-

ChemScene. (2024).[1] Intermediate Data: 7-Bromo-5-iodo-2,3-dihydrobenzofuran (CAS 1849269-70-0).[1] Retrieved from

-

Takeda, N., Miyata, O., & Naito, T. (2007).[1][4] Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement. European Journal of Organic Chemistry. Retrieved from

-

Negoro, N., et al. (2010).[1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 2,3-Dihydrobenzofuran (CAS 496-16-2).[1][5][6] Retrieved from [1]

Sources

- 1. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. 2988184-21-8|4-Bromo-2-ethynyl-1-propoxybenzene|BLD Pharm [bldpharm.com]

- 4. Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans [organic-chemistry.org]

- 5. coumaran, 496-16-2 [thegoodscentscompany.com]

- 6. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran in Organic Solvents

Executive Summary

This technical guide offers a comprehensive analysis of the solubility of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran, a compound of interest within medicinal chemistry and drug discovery. Recognizing the general lack of published quantitative solubility data for this specific molecule, this document provides a robust theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to accurately determine solubility in various organic solvents. This guide is designed to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this and structurally similar compounds, ensuring data integrity and advancing research objectives.

Introduction

The 2,3-Dihydrobenzofuran Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and natural products.[1] Its rigid, planar structure provides a versatile platform for introducing various functional groups, enabling the fine-tuning of pharmacological properties. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including the development of inhibitors for enzymes implicated in inflammation and cancer, such as mPGES-1, and for neurological disorders.[2][3][4] The inherent bioactivity of this core makes new derivatives, such as 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran, compelling candidates for screening and development programs.[5]

Profile of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran

7-Bromo-5-ethynyl-2,3-dihydrobenzofuran is a synthetic organic compound featuring the core 2,3-dihydrobenzofuran structure, further functionalized with a bromine atom at the 7-position and an ethynyl (acetylenic) group at the 5-position. These modifications significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions, thereby dictating its behavior in biological and chemical systems. The ethynyl group, in particular, is a valuable functional handle for further synthetic transformations, such as click chemistry or Sonogashira coupling, making this compound a useful intermediate in the synthesis of more complex molecules.[6]

The Critical Role of Solubility in Research and Development

A compound's solubility is a fundamental physical property that profoundly impacts its utility throughout the drug discovery and development pipeline.[7] In early-stage research, solubility in organic solvents, particularly aprotic polar solvents like Dimethyl Sulfoxide (DMSO), is crucial for creating stock solutions for high-throughput screening (HTS) assays.[8] Poor solubility can lead to inaccurate bioassay results and complicates purification and formulation efforts. Therefore, a thorough understanding and empirical determination of a compound's solubility profile are indispensable for reliable and reproducible scientific outcomes.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Molecular Structure Analysis

To predict the solubility of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran, we must analyze its constituent parts:

-

2,3-Dihydrobenzofuran Core: This fused ring system is largely nonpolar and hydrophobic due to its hydrocarbon framework. However, the ether oxygen introduces a polar element capable of acting as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond. It also increases the molecule's overall molecular weight and van der Waals surface area, which can favor solubility in less polar, more polarizable solvents like dichloromethane.

-

Ethynyl Group (-C≡CH): The triple bond has some polar character, and the terminal alkyne C-H bond is weakly acidic. This group is relatively small and contributes less to overall polarity compared to more classic polar functional groups.

Overall, the molecule possesses a large nonpolar surface area with localized regions of moderate polarity. It lacks strong hydrogen bond donating groups. This structure suggests that it will be largely insoluble in water but will exhibit varying degrees of solubility in organic solvents.

Logical Framework for Solubility Prediction

The interplay between the molecule's structural features and the solvent's properties determines solubility. The following diagram illustrates this relationship.

Caption: Predicted solubility based on solute-solvent interactions.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table summarizes the predicted solubility of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low to Moderate | The large nonpolar backbone favors these solvents, but the polar ether and bromo groups may limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Moderate to High | These solvents effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole and dispersion forces. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The molecule can act as a hydrogen bond acceptor, but its inability to donate hydrogen bonds and its large hydrophobic area limit solubility. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble | The molecule's high hydrophobicity and lack of strong hydrogen bonding capabilities prevent significant dissolution in water.[11] |

Experimental Determination of Solubility

While theoretical predictions are useful, they must be validated by empirical data. The Shake-Flask method is a gold-standard, equilibrium-based technique for accurately determining solubility.[12]

Workflow for Experimental Solubility Determination

The following diagram outlines the key steps in determining the solubility of a compound using the shake-flask method coupled with HPLC analysis.

Caption: Standard workflow for the Shake-Flask solubility method.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for determining the equilibrium solubility of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran.

A. Materials and Equipment:

-

7-Bromo-5-ethynyl-2,3-dihydrobenzofuran (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer and/or orbital shaker

-

Thermostatically controlled environment (e.g., incubator)

-

Centrifuge with adaptors for vials

-

Calibrated pipettes

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks

B. Protocol Steps:

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution.

-

Perform a serial dilution of the stock solution to prepare at least five calibration standards of known concentrations.

-

-

HPLC Method Development & Calibration:

-

Develop an HPLC method capable of resolving the compound from any solvent peaks.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

-

-

Sample Preparation: [13]

-

Add an excess amount of solid 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran to a pre-weighed 2 mL vial (e.g., 2-5 mg). The key is to have undissolved solid visible after equilibration.

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C).

-

Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid. Alternatively, filter the solution using a syringe filter compatible with the solvent.

-

-

Sample Analysis:

-

Carefully take a known aliquot of the clear supernatant (e.g., 100 µL) and precisely dilute it with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample onto the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the final solubility in units such as mg/mL or mol/L.

-

Data Recording and Analysis

Systematically recording experimental results is crucial for comparison and interpretation.

Table for Experimental Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|

| e.g., Dichloromethane | 25.0 | |||

| e.g., Ethyl Acetate | 25.0 | |||

| e.g., Ethanol | 25.0 | |||

| e.g., Toluene | 25.0 |

| e.g., DMSO | 25.0 | | | |

Factors Influencing Solubility

Several physical parameters can influence the measured solubility of a compound.

-

Temperature: For most solid solutes, solubility increases with temperature.[7] This relationship is important for processes like recrystallization. It is critical to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the match between solute and solvent polarity is the most significant factor.[11] A range of solvents should be tested to establish a comprehensive solubility profile.

-

pH: For compounds with ionizable functional groups (acidic or basic), solubility in aqueous or protic organic solvents can be dramatically altered by pH.[12] 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran does not possess strongly acidic or basic groups, so its solubility in organic solvents is expected to be largely pH-independent.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran is not widely available, precautions should be based on structurally similar halogenated aromatic compounds.

-

General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[14] In case of contact, rinse the affected area with plenty of water.

-

Solvent-Specific Hazards: Always consult the SDS for each solvent used. Organic solvents can be flammable, volatile, and toxic. Store and handle them according to established safety protocols.

-

Waste Disposal: Dispose of all chemical waste, including unused compound and solvent mixtures, in accordance with local, state, and federal regulations.[15] Do not pour organic waste down the drain.[14]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the reliable solubility data essential for advancing drug discovery and chemical synthesis programs. The principles and methodologies outlined herein are broadly applicable to other novel compounds where published data is scarce, serving as a valuable resource for the scientific community.

References

-

Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. Available from: [Link]

-

Gervasio, F. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available from: [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Teachy. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Available from: [Link]

-

Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

-

Rocca, R., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

ResearchGate. Principles of Solubility and Solutions. Available from: [Link]

-

Al-Hujaily, E. M., et al. (2023). Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. PubMed. Available from: [Link]

-

Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

-

ResearchGate. 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. Available from: [Link]

-

ResearchGate. Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Available from: [Link]

-

ResearchGate. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 7. teachy.ai [teachy.ai]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. geneseo.edu [geneseo.edu]

- 15. merckmillipore.com [merckmillipore.com]

stability and storage conditions for 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran

An In-depth Technical Guide to the Stability and Storage of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

7-Bromo-5-ethynyl-2,3-dihydrobenzofuran is a heterocyclic compound featuring a unique combination of three distinct chemical motifs: a dihydrobenzofuran core, an aromatic bromine atom, and a terminal alkyne (ethynyl group). This trifecta of functionality makes it a highly valuable and versatile building block in modern organic synthesis. Its utility is most pronounced in fields such as medicinal chemistry and materials science, where the bromo and ethynyl groups serve as reactive handles for constructing more complex molecular architectures through various cross-coupling reactions. The dihydrobenzofuran scaffold itself is a privileged structure found in numerous biologically active natural products.

However, the very features that make this molecule synthetically attractive—its reactive functional groups—also present inherent challenges regarding its stability and storage. This guide provides a comprehensive overview of the chemical properties of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran, detailing its potential degradation pathways and offering field-proven protocols for its safe storage, handling, and stability assessment.

Chemical Profile and Inherent Reactivity

The stability of 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran is not governed by a single factor but is a composite of the chemical behaviors of its constituent parts. Understanding the reactivity of each functional group is paramount to predicting and preventing its degradation.

The Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran ring system is generally more stable than its aromatic counterpart, benzofuran, to certain oxidative processes. However, the benzylic ether linkage and the saturated carbon atoms are potential sites for metabolic or chemical oxidation. In biological systems or in the presence of strong oxidizing agents, enzymatic hydroxylation or oxidation can occur, potentially leading to ring-opening or the formation of other metabolites. For synthetic intermediates, this core is typically robust under standard storage conditions but can be susceptible to degradation under harsh oxidative stress.

The Bromo-Aromatic System

The carbon-bromine (C-Br) bond on the aromatic ring is a cornerstone of this molecule's synthetic utility, primarily as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While stable under typical storage conditions, this bond can be labile under specific circumstances:

-

Photolytic Cleavage: High-energy light, particularly in the UV spectrum, can induce homolytic cleavage of the C-Br bond, generating an aryl radical. This radical is highly reactive and can initiate polymerization or other unwanted side reactions.

-

Reductive Dehalogenation: The presence of strong reducing agents or certain transition metal catalysts can lead to the reductive removal of the bromine atom.

-

Radical Transfer: As observed in on-surface reactions, aromatic halides can act as radical initiators, transferring a radical to a terminal alkyne[1]. This suggests a potential for intermolecular reactivity if the compound is not stored properly.

The Terminal Alkyne (Ethynyl) Group

The terminal alkyne is the most reactive and sensitive functional group in the molecule, significantly influencing its stability profile.

-

Acidity: The terminal proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 28 in DMSO), making it susceptible to deprotonation by bases[2]. Contact with even moderate bases can form the corresponding acetylide anion, which can then react with other electrophiles or atmospheric components like carbon dioxide.

-

Oxidative Coupling: In the presence of oxygen and certain metal catalysts (most notably copper), terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a 1,3-diyne dimer. This is a common degradation pathway for many terminal alkynes and can be accelerated by heat and light.

-

Polymerization: Under conditions of heat, light, or in the presence of radical initiators, the alkyne can undergo polymerization.

-

Metal-Catalyzed Reactions: The alkyne is highly reactive in the presence of various transition metals, including gold, copper, and palladium, which are often used to catalyze additions or coupling reactions[3][4][5]. Inadvertent contamination with such metals could lead to degradation during storage.

Potential Degradation Pathways

Based on the inherent reactivity of its functional groups, several degradation pathways can be hypothesized for 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran. Minimizing exposure to the initiators of these pathways is the primary goal of proper storage and handling.

Caption: Potential degradation pathways for 7-Bromo-5-ethynyl-2,3-dihydrobenzofuran.

Recommended Storage and Handling Protocols

The primary objective is to mitigate the risks of dimerization, polymerization, oxidation, and photolytic degradation. While a specific Safety Data Sheet (SDS) from a supplier like Matrix Scientific should always be consulted as the primary source of information, the following guidelines are based on the chemical principles of the functional groups present[6].

Core Storage Recommendations

The stability of this compound is best maintained by controlling its environment.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential dimerization, polymerization, and other thermally induced degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidative Glaser coupling of the alkyne. Also displaces moisture. |

| Light | Amber Vial / Store in Dark | Protects the compound from photolytic cleavage of the C-Br bond and light-induced radical polymerization of the alkyne. |

| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture. Glass is preferred over plastic to avoid potential leaching or reaction. |

Incompatible Materials and Conditions

To ensure long-term stability, avoid storing this compound with or near the following:

-

Strong Bases: (e.g., hydroxides, alkoxides) - Can deprotonate the terminal alkyne.

-

Oxidizing Agents: (e.g., peroxides, nitric acid) - Can oxidize the dihydrobenzofuran ring or the alkyne.

-

Reducing Agents: (e.g., metal hydrides) - May cause dehalogenation.

-

Transition Metal Salts: Especially copper, palladium, and gold salts, which can catalyze alkyne reactions.

-

High Heat and Direct Sunlight/UV Light: Can provide the activation energy for polymerization and C-Br bond cleavage.

Recommended Handling Procedures

Proper handling is crucial to maintain the integrity of the material and ensure user safety. The following workflow should be adopted when working with the solid compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 4. Dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02583D [pubs.rsc.org]

- 6. matrixscientific.com [matrixscientific.com]

Strategic Synthesis of 2,3-Dihydrobenzofurans: A Technical Guide

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore in diverse bioactive molecules ranging from antioxidant neolignans to potent anti-cancer agents like rocaglamides.[1][2] Unlike their aromatic benzofuran counterparts, 2,3-dihydrobenzofurans possess C2 and C3 sp³-hybridized centers, offering critical vectors for stereochemical complexity and solubility tuning.

This guide moves beyond generic textbook lists. It dissects high-fidelity synthetic methodologies, prioritizing those that offer regiochemical precision , scalability , and atom economy . We categorize these into three dominant mechanistic strategies: Intramolecular Hydroalkoxylation/Carboalkoxylation , Oxidative [3+2] Cycloaddition , and Asymmetric Hydrogenation .

Part 1: Strategic Classification of Methodologies

Strategy A: The "Clip" Approach (Intramolecular Cyclization)

This strategy relies on pre-functionalized substrates (typically 2-allylphenols or 2-alkenylphenols) where the phenolic oxygen attacks the tethered alkene.

-

Mechanism: Transition-metal catalyzed activation of the alkene (Pd, Pt, Au) or the phenol (Lanthanides).

-

Best For: Constructing chiral centers at C2/C3 with high predictability.

-

Key Insight: The stereochemical outcome is often dictated by the metal's coordination geometry—specifically, whether the mechanism proceeds via syn- or anti-oxypalladation.

Strategy B: The "Snap" Approach (Intermolecular [3+2] Cycloaddition)

A convergent strategy uniting a phenol and an alkene directly.

-

Mechanism: Generation of a reactive phenoxonium ion (via electrochemical or photoredox oxidation) which undergoes a formal [3+2] cycloaddition with an electron-rich alkene.[3]

-

Best For: Rapid assembly of complex cores from simple commercial starting materials.

-

Key Insight: Success depends heavily on stabilizing the radical cation intermediate; fluorinated solvents like HFIP are often critical here.

Strategy C: The "Reduction" Approach (Asymmetric Hydrogenation)

Conversion of aromatic benzofurans to dihydrobenzofurans.

-

Mechanism: Metal-catalyzed (Rh, Ru, Ir) hydrogenation.

-

Best For: Late-stage functionalization where the aromatic precursor is easily accessible.

Part 2: Deep Dive & Protocols

Method 1: Pd-Catalyzed Carboalkoxylation of 2-Allylphenols